Sodium lauroyl glutamate
Overview
Description
Sodium Lauroyl Glutamate is a mild surfactant and cleansing agent used in various cosmetic products, such as shampoos, facial cleansers, and body washes . It is derived from natural sources, like coconut oil and fermented sugar . The general purpose of Sodium Lauroyl Glutamate within cosmetic products is to help create a gentle lather and remove dirt, oils, and impurities from the skin and hair .
Synthesis Analysis
Sodium Lauroyl Glutamate is typically made through a fermentation process using natural sources such as coconut oil and fermented sugar . It is obtained by the reaction of lauroyl chloride with glutamic acid and sodium hydroxide .Molecular Structure Analysis
The chemical formula of Sodium Lauroyl Glutamate is C17H30NNaO5 . It is the sodium salt from the lauric acid of glutamic acid .Chemical Reactions Analysis
In the presence of cationic cellulose JR30 M, the surface tension of Sodium Lauroyl Glutamate is reduced to a lower level in the given time interval due to the strong interaction . An association complex forms between Sodium Lauroyl Glutamate and JR30 M .Physical And Chemical Properties Analysis
Sodium Lauroyl Glutamate is soluble in water and stable . It has a moderate foaming power and exhibits good detergency . The critical micelle concentration (CMC) of Sodium Lauroyl Glutamate was determined using the Wilhelmy plate method .Scientific Research Applications
1. Measurement Methods
- Adsorption Voltammetry: Sodium lauroyl glutamate's critical micelle concentration (cmc) can be measured by adsorption voltammetry, providing a more repeatable method compared to surface tension and electric conductance determination (Xi, 2001).
2. Interaction with Other Compounds
- Combination with Cationic Cellulose: When combined with cationic cellulose JR30 M, sodium lauroyl glutamate shows significant changes in surface tension, suggesting strong interaction between these compounds (Wang et al., 2022).
3. Applications in Analytical Methods
- Resonance Light Scattering Spectroscopy: Sodium lauroyl glutamate enhances resonance light scattering (RLS) intensity in protein determination, offering a rapid, sensitive, and simple method for protein analysis (Chen et al., 2007).
4. Industrial Applications
- Flotation Collector in Mining: As a green surfactant, sodium lauroyl glutamate is effective in cassiterite flotation, showing superior selectivity and recovery efficiency compared to traditional collectors (Peng et al., 2022).
- Synthesis of Sodium Caprinoyl/Lauroyl Glutamate: It can be synthesized under alkaline conditions from capric/lauric fatty acid chloride, with potential applications in various industries (Xie Guangxing, 2013).
- Mesoporous Alumina Synthesis: Sodium lauroyl glutamate serves as a template in the synthesis of mesoporous alumina with varied morphologies, useful in adsorption applications (Xiu & Li, 2010).
- Detergent Bars: Used in detergent bars, sodium lauroyl glutamate contributes to properties like hardness, solubility, and lather characteristics (Yoshida et al., 1976).
5. Phase Behavior Studies
- Phase Behavior Analysis: The phase behavior of sodium lauryl glutamate, including its critical micelle concentration and effects of temperature and concentration, is systematically investigated, providing insights into its physicochemical properties (Zhang et al., 2022).
6. Surfactant-Polymer Interaction
- Interaction with Hydroxypropyl Methyl Cellulose: Sodium lauroyl glutamate interacts with hydroxypropyl methylcellulose, affecting viscosity and solubility in toiletry products (Carlotti et al., 2003).
7. Cytotoxicity and Phototoxicity Assessment
- Cosmetic Safety: Sodium lauroyl glutamate shows low cytotoxicity and no phototoxic potential in cosmetics, making it suitable for use in personal care products (Kyadarkunte et al., 2014).
properties
IUPAC Name |
sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUXJGIDSGWDN-UQKRIMTDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29047-63-0 (Parent) | |
Record name | Sodium lauroyl glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885464 | |
Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium lauroyl glutamate | |
CAS RN |
29923-31-7 | |
Record name | Sodium lauroyl glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen N-(1-oxododecyl)-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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